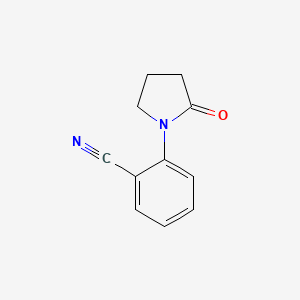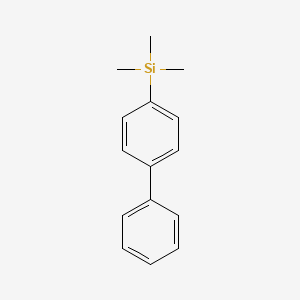
Trimethyl(pentyl)silane
描述
. It is a trialkylsilane, characterized by a silicon atom bonded to three methyl groups and one pentyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(pentyl)silane can be synthesized through the hydrosilylation of pentene with trimethylsilane in the presence of a catalyst. The reaction typically involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of pentene . Common catalysts used in this process include platinum-based catalysts such as Karstedt’s catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
Trimethyl(pentyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the pentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: this compound can be used with catalysts like palladium or platinum to facilitate reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkanes or alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Trimethyl(pentyl)silane has several applications in scientific research:
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism by which trimethyl(pentyl)silane exerts its effects involves the formation of reactive intermediates during chemical reactions. For example, in hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a silicon-centered radical or cation. This intermediate then reacts with the substrate to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but with a shorter alkyl chain (methyl group instead of pentyl).
Triethylsilane: Contains ethyl groups instead of methyl and pentyl groups.
Phenylsilane: Contains a phenyl group instead of an alkyl group.
Uniqueness
Trimethyl(pentyl)silane is unique due to its longer alkyl chain, which can influence its reactivity and solubility in different solvents. This makes it suitable for specific applications where other trialkylsilanes may not be as effective .
属性
IUPAC Name |
trimethyl(pentyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLFWYWGTJDPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296007 | |
| Record name | Trimethyl(pentyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-49-2 | |
| Record name | NSC106793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl(pentyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[2-oxo-2-phenyl-1-(4-pyrimidinylthio)ethyl]-](/img/structure/B3048246.png)











![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)
![1-[(tert-butoxy)methyl]-4-nitrobenzene](/img/structure/B3048268.png)
